REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](SC(C)C)[CH:5]=[CH:4][C:3]=1[CH3:12].O[O:14][S:15]([O-:17])=O.[K+].[CH2:19]1[CH2:23]OC[CH2:20]1>O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([S:15]([CH:19]([CH3:23])[CH3:20])(=[O:17])=[O:14])[CH:5]=[CH:4][C:3]=1[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)SC(C)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)S(=O)(=O)C(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |